1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid
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Description
1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid is a chemical compound with the molecular formula C7H5N3O3 . It is a derivative of benzotriazole .
Synthesis Analysis
The synthesis of benzotriazole derivatives often involves the reaction of carboxylic acids with 1H-benzotriazole . A convenient reaction of carboxylic acids with 1H-benzotriazole provides N-acylbenzotriazoles in good yields .Molecular Structure Analysis
The molecular structure of this compound consists of a benzotriazole ring with a hydroxy group at the 1-position and a carboxylic acid group at the 6-position . The InChI code for this compound isInChI=1S/C7H5N3O3/c11-7(12)4-1-2-5-6(3-4)10(13)9-8-5/h1-3,13H,(H,11,12)
. Chemical Reactions Analysis
Benzotriazole derivatives, such as this compound, are often used in the synthesis of amides from carboxylic acids . They can react with amines at ambient temperature to give amides .Physical And Chemical Properties Analysis
The molecular weight of this compound is 179.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 179.03309103 g/mol . The topological polar surface area is 88.2 Ų . The heavy atom count is 13 .Scientific Research Applications
Environmental Degradation Studies
1-Hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid, as a derivative of benzotriazole, is significant in environmental science for studying the degradation mechanisms of benzotriazoles in aquatic environments. A study explored the aerobic biological degradation of benzotriazoles in activated sludge, revealing degradation pathways and identifying transformation products like 4- and 5-hydroxy-1H-benzotriazole (Huntscha et al., 2014).
Synthesis and Chemical Transformations
The compound plays a crucial role in organic chemistry, particularly in the synthesis and transformations of related compounds. For instance, methods for synthesizing 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid and its analogs have been developed, highlighting its importance in producing derivatives with varied functional properties (Vasin et al., 2013).
properties
IUPAC Name |
3-hydroxybenzotriazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7(12)4-1-2-5-6(3-4)10(13)9-8-5/h1-3,13H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLAMJKGAKHIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N(N=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331202 |
Source
|
Record name | 3-hydroxybenzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26669977 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
50907-17-0 |
Source
|
Record name | 3-hydroxybenzotriazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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